Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt
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Overview
Description
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt: is a chemical compound with the molecular formula C₆H₁₄O₃.xH₃O₄P.xNa. It is a derivative of ethanol and is characterized by the presence of ethoxyethoxy groups and a phosphate group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt typically involves the ethoxylation of ethanol. This process includes the reaction of ethanol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanol. The resulting compound is then reacted with phosphoric acid and neutralized with sodium hydroxide to form the sodium salt of the phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where ethanol and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide. The resulting product is then purified and neutralized with phosphoric acid to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The ethoxyethoxy groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethoxyethoxy derivatives.
Scientific Research Applications
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of detergents, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, altering their activity. The ethoxyethoxy groups can enhance the solubility and stability of the compound, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monoethyl ether: Similar structure but lacks the phosphate group.
Triethylene glycol monoethyl ether: Contains an additional ethylene glycol unit.
Ethylene glycol monoethyl ether: Simpler structure with only one ethylene glycol unit.
Uniqueness
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt is unique due to the presence of both ethoxyethoxy groups and a phosphate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
73018-27-6 |
---|---|
Molecular Formula |
C6H13Na2O6P |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
disodium;2-(2-ethoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C6H15O6P.2Na/c1-2-10-3-4-11-5-6-12-13(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
RJBWWQBWYZYAET-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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